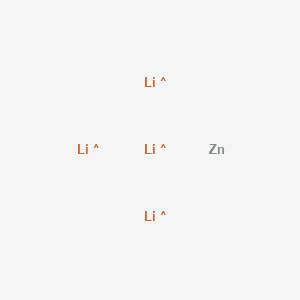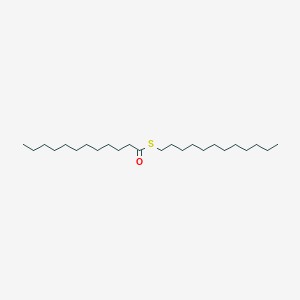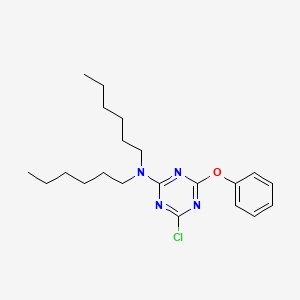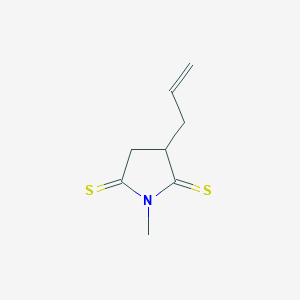
1-Methyl-3-(prop-2-en-1-yl)pyrrolidine-2,5-dithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(prop-2-en-1-yl)pyrrolidine-2,5-dithione is a compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring substituted with a methyl group, a prop-2-en-1-yl group, and two sulfur atoms forming dithione functionality. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(prop-2-en-1-yl)pyrrolidine-2,5-dithione typically involves the construction of the pyrrolidine ring followed by the introduction of the dithione functionality. One common method involves the reaction of 1-methylpyrrolidine with prop-2-en-1-yl halide under basic conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the dithione group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-3-(prop-2-en-1-yl)pyrrolidine-2,5-dithione undergoes various chemical reactions, including:
Oxidation: The dithione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The prop-2-en-1-yl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
1-Methyl-3-(prop-2-en-1-yl)pyrrolidine-2,5-dithione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(prop-2-en-1-yl)pyrrolidine-2,5-dithione involves its interaction with specific molecular targets and pathways. The dithione group can interact with thiol-containing enzymes, leading to inhibition or modulation of their activity. Additionally, the compound may interact with cellular membranes and proteins, affecting their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-Methyl-2-pyrrolidinone: A related compound with a similar pyrrolidine ring structure but lacking the dithione functionality.
3-(Prop-2-en-1-yl)pyrrolidine-2,5-dione: A compound with a similar structure but with a dione group instead of dithione.
Uniqueness: 1-Methyl-3-(prop-2-en-1-yl)pyrrolidine-2,5-dithione is unique due to the presence of the dithione group, which imparts distinct chemical and biological properties. This functionality allows the compound to participate in specific reactions and interactions that are not possible with similar compounds lacking the dithione group.
Propriétés
Numéro CAS |
106058-13-3 |
|---|---|
Formule moléculaire |
C8H11NS2 |
Poids moléculaire |
185.3 g/mol |
Nom IUPAC |
1-methyl-3-prop-2-enylpyrrolidine-2,5-dithione |
InChI |
InChI=1S/C8H11NS2/c1-3-4-6-5-7(10)9(2)8(6)11/h3,6H,1,4-5H2,2H3 |
Clé InChI |
SRDKWACBYWANLA-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=S)CC(C1=S)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


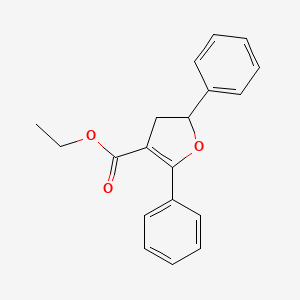
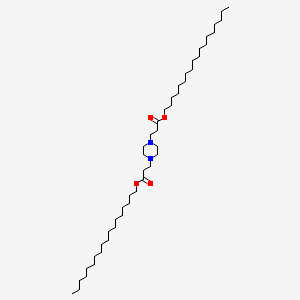
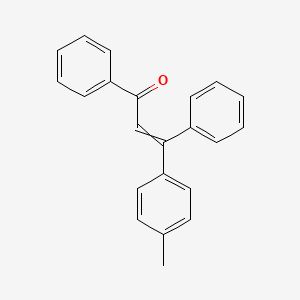
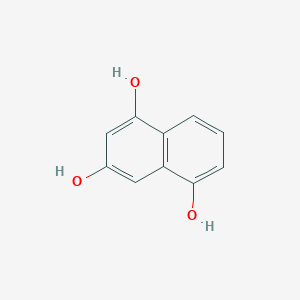
![(E)-1-Phenyl-N-{2-[(prop-2-en-1-yl)oxy]ethyl}methanimine](/img/structure/B14319941.png)
![3-[(3-tert-Butyl-4-methoxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B14319943.png)
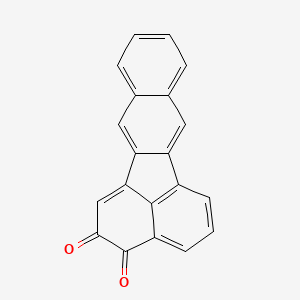
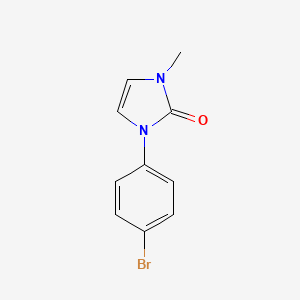

![1-Propanesulfonic acid, 3-[(3,5-dimethoxyphenyl)amino]-](/img/structure/B14319966.png)
